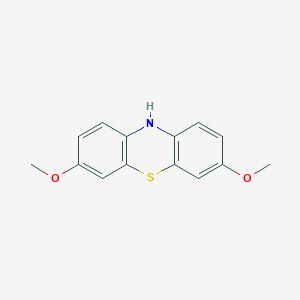
3,7-Dimethoxy-10H-phenothiazine
Overview
Description
3,7-Dimethoxy-10H-phenothiazine is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.
Mechanism of Action
Mode of Action
Phenothiazines, a class of compounds to which 3,7-dimethoxyphenothiazine belongs, are known to interact with various targets, including neurotransmitter receptors and transporters, and can cause changes in cellular function .
Biochemical Pathways
Phenothiazines are known to influence several biochemical pathways, including those involved in neurotransmission
Preparation Methods
3,7-Dimethoxy-10H-phenothiazine can be synthesized through several methods. One common synthetic route involves the reaction of thiodiphenylamine with methoxy-substituted benzene derivatives under specific conditions . The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency .
Chemical Reactions Analysis
3,7-Dimethoxy-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophilic reagents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
3,7-Dimethoxy-10H-phenothiazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactions . In biology, it serves as a fluorescent probe and ligand in biochemical assays . In medicine, derivatives of phenothiazine, including this compound, are investigated for their potential therapeutic properties, such as antipsychotic and anti-inflammatory effects . In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
3,7-Dimethoxy-10H-phenothiazine can be compared with other phenothiazine derivatives, such as 3,7-dimethyl-10H-phenothiazine and 3,7-di(hetero)aryl-substituted phenothiazines . While these compounds share a similar core structure, their chemical properties and applications may differ due to variations in their substituents. The unique methoxy groups in this compound contribute to its distinct chemical behavior and applications .
Properties
IUPAC Name |
3,7-dimethoxy-10H-phenothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-16-9-3-5-11-13(7-9)18-14-8-10(17-2)4-6-12(14)15-11/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCUQNWECHWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347414 | |
| Record name | 3,7-Dimethoxyphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-43-4 | |
| Record name | 3,7-Dimethoxyphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


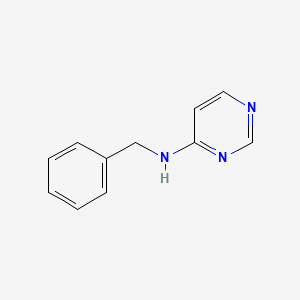
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)


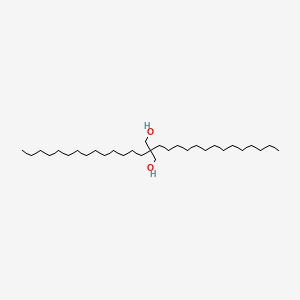
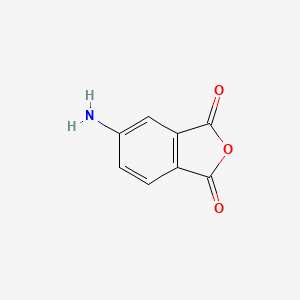
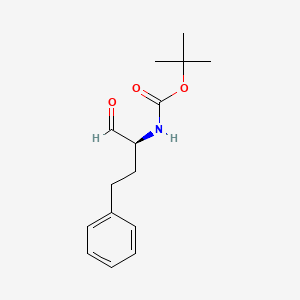

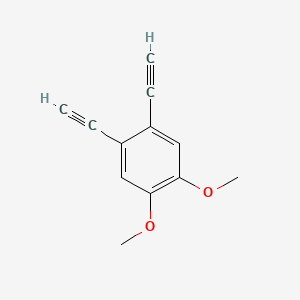
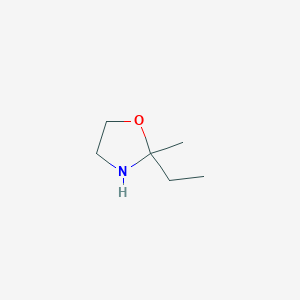
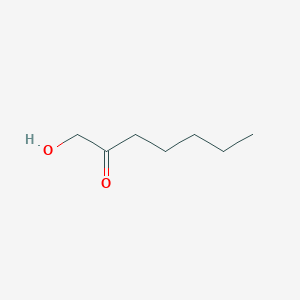

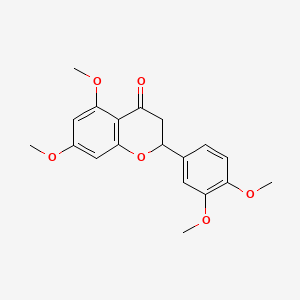
![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)
